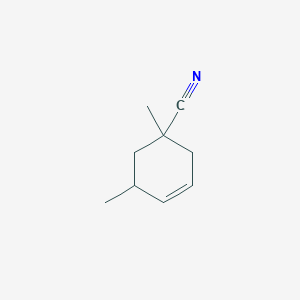
1,5-Dimethylcyclohex-3-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethylcyclohex-3-ene-1-carbonitrile is a chemical compound with the molecular formula C9H13N. It is a colorless to pale yellow liquid with a strong fragrance, often described as a mix of citrus and floral notes . This compound is soluble in alcohols and ethers but has low solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethylcyclohex-3-ene-1-carbonitrile can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors is common to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethylcyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitrile group, potentially converting it into an amine.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogens, acids, and bases can act as reagents in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
1,5-Dimethylcyclohex-3-ene-1-carbonitrile has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1,5-Dimethylcyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethylcyclohex-3-ene-1-carbonitrile
- 2,4-Dimethylcyclohex-3-ene-1-carbonitrile
- 3,5-Dimethylcyclohex-3-ene-1-carbonitrile
Uniqueness
1,5-Dimethylcyclohex-3-ene-1-carbonitrile is unique due to its specific structural arrangement, which influences its chemical properties and reactivity. The position of the methyl groups and the nitrile group in the cyclohexene ring distinguishes it from other similar compounds .
Properties
CAS No. |
24054-25-9 |
|---|---|
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
1,5-dimethylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C9H13N/c1-8-4-3-5-9(2,6-8)7-10/h3-4,8H,5-6H2,1-2H3 |
InChI Key |
BFXRUJXGHHYJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC=C1)(C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















